2-(1-(Hydroxymethyl)cyclopropyl)acetic acid
Overview
Description
“2-(1-(Hydroxymethyl)cyclopropyl)acetic acid” is an organic compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 . It is in the form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 130.14 . It is in the form of oil . The storage temperature is 4°C .Scientific Research Applications
Synthetic Chemistry Applications
2-(1-(Hydroxymethyl)cyclopropyl)acetic acid and its derivatives serve as key intermediates in synthetic chemistry for producing various compounds. The synthesis of novel amino acid-bearing Schiff base ligand demonstrates the versatility of cyclopropyl derivatives in forming complex molecules with potential antioxidant and enzyme inhibitory activities (Ikram et al., 2015). Similarly, the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid highlights its importance in generating compounds for affinity purification techniques and antibody generation (Pirrung et al., 1989).
Catalysis and Reaction Development
Research on cyclopropylideneacetic acids and esters shows the development of tunable CuX(2)-mediated cyclization reactions, which are crucial for synthesizing furanones and pyran-2-ones, indicating the role of cyclopropyl derivatives in facilitating novel synthetic routes (Huang & Zhou, 2002). Another study focuses on the solvent-controlled, tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, emphasizing the adaptability of cyclopropyl compounds in achieving selective addition products (Miao et al., 2016).
Agricultural Chemistry
A significant application of this compound derivatives in agricultural chemistry is seen in the synthesis and study of racemic, (1R, 2S)‐, and (1S, 2R)‐1‐Amino‐2‐(hydroxymethyl)cyclopropanecarboxylic Acid for its potential use in ethylene biosynthesis, a crucial area in plant growth and development research (Pirrung et al., 1989).
Material Science
In material science, cyclopropyl derivatives are explored for synthesizing new materials. For instance, the development of functionalized cyclopropa[c]coumarin-1a-carboxylates showcases the potential of cyclopropyl compounds in preparing chromene-based fine chemicals, which are important for various industrial applications (Ivanova et al., 2018).
Safety and Hazards
The safety information for “2-(1-(Hydroxymethyl)cyclopropyl)acetic acid” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Properties
IUPAC Name |
2-[1-(hydroxymethyl)cyclopropyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMNWDIMDCLADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625514 | |
Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869066-83-1 | |
Record name | 1-(Hydroxymethyl)cyclopropaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869066-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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